1,1,5-Trimethylheptyl isobutyrate
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Overview
Description
1,1,5-Trimethylheptyl isobutyrate is an organic compound with the molecular formula C14H28O2 It is an ester formed from the reaction of 1,1,5-trimethylheptanol and isobutyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,5-Trimethylheptyl isobutyrate can be synthesized through the esterification reaction between 1,1,5-trimethylheptanol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,5-Trimethylheptyl isobutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,1,5-trimethylheptanol and isobutyric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Oxidation: Under specific conditions, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,1,5-Trimethylheptanol and isobutyric acid.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1,1,5-Trimethylheptyl isobutyrate has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,5-trimethylheptyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing 1,1,5-trimethylheptanol and isobutyric acid. These metabolites may then interact with various cellular components, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,1,5-Trimethylheptyl acetate: Another ester with similar structural features but different chemical properties due to the presence of an acetate group.
1,1,5-Trimethylheptyl propionate: Similar in structure but contains a propionate group instead of an isobutyrate group.
Uniqueness
1,1,5-Trimethylheptyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other esters, making it valuable for specific industrial and research purposes.
Properties
CAS No. |
96846-74-1 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,6-dimethyloctan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H28O2/c1-7-12(4)9-8-10-14(5,6)16-13(15)11(2)3/h11-12H,7-10H2,1-6H3 |
InChI Key |
LPTXTWZRUPEIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)(C)OC(=O)C(C)C |
Origin of Product |
United States |
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